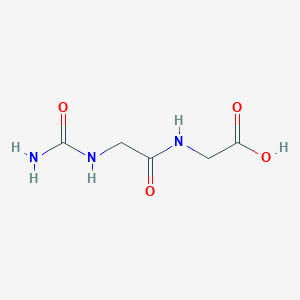

(2-Ureido-acetylamino)-acetic acid

Description

Contextualization within Modern Organic and Bioorganic Chemistry

In the landscape of modern chemical science, (2-Ureido-acetylamino)-acetic acid represents a peptidomimetic, a molecule that imitates the structure of a natural peptide. Its foundation is the dipeptide glycyl-glycine, placing it squarely within the interest of bioorganic chemistry, which bridges the principles of organic chemistry with biological systems. nih.gov The study of such modified peptides is crucial for understanding protein structure, function, and for the development of new therapeutic agents. The introduction of the ureido group in place of a standard amino terminus creates a molecule that is structurally related to peptides but with potentially different conformational, stability, and binding properties.

Significance of Ureido, Acetamido, and Carboxylic Acid Functional Groups in Chemical Scaffolds

The unique characteristics of this compound arise from its three principal functional groups.

Ureido Group: The urea (B33335) moiety is of paramount importance in medicinal chemistry. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets like proteins and enzymes. nih.gov This functionality is a key feature in numerous clinically approved drugs and is intentionally designed into novel therapeutic candidates. nih.govresearchgate.net Ureido derivatives have a broad range of biological activities, including use as anti-infective agents, anticancer therapeutics, and potent enzyme inhibitors targeting classes like carbonic anhydrases and proteases. researchgate.netnih.govacs.org For example, ureido-containing structures are critical pharmacophores in potent inhibitors of prostate-specific membrane antigen (PSMA). nih.gov

Acetamido Group (Amide Bond): The central linkage in this molecule is an amide bond, identical to the peptide bonds that form the backbone of all proteins. wikipedia.org The acetamido group is generally a neutral, planar structure that can participate in hydrogen bonding. allen.in In organic chemistry, amides are a fundamental class of compounds, often used as intermediates in the synthesis of pharmaceuticals and other complex molecules. allen.inpatsnap.com Their stability and structural role are central to the field of peptide and protein science. wikipedia.org

Carboxylic Acid Group: The carboxyl group (-COOH) is a defining feature of amino acids and is fundamental to their chemical behavior. fiveable.meteachy.ai This group is acidic and can exist as a negatively charged carboxylate ion at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions with drug targets. numberanalytics.comresearchgate.net This property is frequently exploited in drug design to enhance water solubility (through salt formation) and to anchor a molecule within a receptor's binding site. researchgate.net Carboxylic acids are also versatile building blocks in organic synthesis, serving as precursors to esters, amides, and other derivatives. fiveable.menumberanalytics.com

Scope and Research Objectives for Investigating this compound

While dedicated research on this compound is not extensively documented, its structure suggests several logical research objectives. The primary scope would be to explore its potential as a bioactive molecule, leveraging the known properties of its constituent functional groups.

Potential Research Objectives:

Synthesis and Analog Development: Developing efficient synthetic routes to this compound and creating a library of analogs by modifying the peptide backbone or the ureido group. This could involve solid-phase synthesis techniques, which are increasingly used for urea-containing peptides. nih.gov

Structural and Conformational Analysis: Investigating the three-dimensional structure and conformational preferences of the molecule. Understanding how the ureido group influences the peptide backbone's geometry is crucial for predicting its interaction with biological targets.

Enzyme Inhibition Assays: Given that many ureido derivatives are potent enzyme inhibitors, a key objective would be to screen this compound against various enzymes, particularly proteases and peptidases. researchgate.netresearchgate.net Based on its structure as a modified dipeptide, it could be a candidate inhibitor for enzymes like glutamate (B1630785) carboxypeptidase II (PSMA). nih.govwikipedia.org

Biochemical Probe: Using the molecule as a chemical probe to study the binding requirements of peptide-recognizing proteins or as a fragment in the design of more complex bioactive agents.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape does not feature a large volume of studies specifically focused on this compound itself. However, the broader context of related structures is an area of intense scientific activity.

Research on urea-containing peptides and peptidomimetics is particularly vibrant. A significant portion of this research is directed towards the development of inhibitors for prostate-specific membrane antigen (PSMA), a key target in prostate cancer diagnostics and therapy. nih.govwikipedia.org These inhibitors often feature a Glu-urea-Xaa dipeptide scaffold, which shares the core ureido-dipeptide structure with this compound. nih.gov The development of novel and efficient methods for synthesizing these urea-containing peptides, including on-resin strategies, is an ongoing research effort. nih.gov

Furthermore, the design and synthesis of novel ureido derivatives continue to be a fruitful area in medicinal chemistry. Scientists are actively creating new series of ureido-containing compounds and evaluating them for a wide range of therapeutic effects, including anticancer, anti-infective, and anti-inflammatory properties. nih.govacs.orgrsc.orgrsc.orgmdpi.comnih.gov These studies often involve exploring how different substitutions on the urea moiety affect biological activity, selectivity, and pharmacokinetic properties. acs.org For instance, recent work has focused on ureido-substituted benzenesulfonamides as carbonic anhydrase inhibitors and ureido-substituted thiazoles as kinase inhibitors. acs.orgmdpi.com This body of work provides a strong rationale for investigating the biological potential of relatively simple structures like this compound as part of a larger drug discovery effort.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(carbamoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(12)8-1-3(9)7-2-4(10)11/h1-2H2,(H,7,9)(H,10,11)(H3,6,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRYPQYWSJESHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365096 | |

| Record name | (2-Ureido-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17303-54-7 | |

| Record name | (2-Ureido-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Ureido Acetylamino Acetic Acid

Exploration of Precursor-Based Synthetic Strategies

The fundamental approach to synthesizing (2-Ureido-acetylamino)-acetic acid involves the strategic selection of precursors that can be efficiently assembled to form the target molecule. The structure of the compound points to two primary building blocks: a glycylglycine (B550881) unit and a source for the ureido moiety.

A foundational precursor is glycylglycine (1) or its esterified derivatives, such as glycylglycine ethyl ester (2) . The synthesis of glycylglycine itself is a well-documented process, commonly achieved through the condensation of two glycine (B1666218) molecules. wikipedia.orggoogle.com A prevalent laboratory method involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride), which is formed via the thermal dehydration of glycine. wikipedia.org

The introduction of the ureido group can be achieved through various reagents. A common and direct precursor for the ureido functional group is potassium cyanate (B1221674) (KOCN) . nih.gov The reaction of an amine with isocyanic acid, generated in situ from a cyanate salt, is a classic and effective method for forming ureas. nih.gov Alternatively, isocyanates derived from protected amino acids can serve as precursors for more complex ureido-peptides. researchgate.net

Thus, a principal precursor-based strategy involves the direct reaction of glycylglycine or its ester with a cyanate salt or a similar reagent capable of generating an isocyanate.

Development of Novel Synthetic Pathways to the this compound Core Structure

Based on the fundamental precursor strategies, more sophisticated and controlled synthetic pathways can be designed. These are generally categorized as multi-step, convergent, and divergent syntheses.

A multi-step, linear synthesis provides a high degree of control over the reaction sequence, involving protection of reactive functional groups, formation of the desired chemical bonds, and subsequent deprotection steps. A hypothetical multi-step synthesis is detailed below:

Protection of Glycine: The synthesis would begin with the protection of the amino group of a glycine molecule, for instance, using a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, and protection of the carboxylic acid as a methyl or ethyl ester.

Dipeptide Formation: The N-protected glycine is then coupled with a second glycine ester molecule (e.g., glycine methyl ester hydrochloride) utilizing standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This step forms the protected dipeptide, for example, Fmoc-glycylglycine methyl ester.

N-terminal Deprotection: The Fmoc protecting group is subsequently removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group of the dipeptide ester. rsc.org

Ureido Group Formation: The newly freed N-terminal amine of the dipeptide ester is then reacted with a suitable reagent to form the ureido group. A common laboratory method involves the use of potassium cyanate in a mildly acidic aqueous solution. nih.gov Another approach is the use of trimethylsilyl (B98337) isocyanate (TMS-NCO) followed by hydrolysis.

Final Deprotection: The concluding step is the saponification of the ester group (e.g., using sodium hydroxide) to yield the final product, this compound.

Convergent Synthesis: A convergent approach involves the independent synthesis of key molecular fragments, which are then combined in a final step. aiche.orgresearchgate.net

Fragment A (Ureido-glycine): This fragment can be prepared by reacting glycine with potassium cyanate to form N-carbamoylglycine.

Fragment B (Glycine ester): This is a simple glycine ester, such as glycine methyl ester.

Divergent Synthesis: A divergent strategy is useful for creating a library of related compounds from a common intermediate. researchgate.net For example, a large batch of glycylglycine could be synthesized. This common precursor could then be reacted with a variety of isocyanates or other electrophilic reagents to produce a diverse set of N-substituted ureido-dipeptides, with this compound being the parent compound formed from the reaction with a simple cyanate source.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that require careful control include the choice of solvent, reaction temperature, pH, and the specific coupling agents and protecting groups used.

For the formation of the ureido group using potassium cyanate, the reaction is generally conducted in an aqueous medium. nih.gov The pH is a crucial factor, with a slightly acidic environment often favoring the formation of the reactive isocyanic acid species. The reaction temperature can be varied, often between ambient temperature and 80-90 °C, to achieve a reasonable reaction rate. nih.gov

In the context of peptide bond formation, the solvent and coupling reagent are of utmost importance. While traditional solvents like DMF and dichloromethane (B109758) (DCM) are effective, there is a significant push towards greener alternatives. rsc.orgacs.org The choice of coupling reagent (e.g., HATU, HBTU, DCC/HOBt) can profoundly influence the reaction's efficiency and the degree of potential side reactions like racemization. nih.gov

Table 1: Hypothetical Optimization of Ureido Group Formation This table is for illustrative purposes and represents a potential optimization study for the reaction of glycylglycine with potassium cyanate.

| Entry | pH | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | 5.0 | 60 | 4 | 78 |

| 2 | 6.0 | 60 | 4 | 88 |

| 3 | 7.0 | 60 | 4 | 72 |

| 4 | 6.0 | 80 | 2 | 92 |

| 5 | 6.0 | 40 | 8 | 85 |

Application of Green Chemistry Principles in Synthesis

The adoption of green chemistry principles is becoming increasingly important in peptide synthesis to minimize environmental impact. rsc.orgacs.orgadvancedchemtech.comrsc.org For the synthesis of this compound, several green strategies can be implemented.

Solvent Choice: A primary focus of green peptide chemistry is the replacement of hazardous solvents. Greener alternatives to DMF and DCM, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate, are being actively investigated. acs.org Notably, the ureido formation step using potassium cyanate can be carried out in water, an ideal green solvent. nih.gov

Atom Economy and Process Efficiency: One-pot synthesis, where multiple reaction steps are performed sequentially in a single reaction vessel without the isolation of intermediates, can significantly improve atom economy and reduce waste. For instance, one-pot procedures for the synthesis of ureido peptides via a Curtius rearrangement have been developed, which also avoid the isolation of potentially hazardous acyl azide (B81097) intermediates. organic-chemistry.orgthieme-connect.com

Catalysis: The use of catalytic methods is a fundamental principle of green chemistry. While many peptide couplings still rely on stoichiometric activating agents, the development of catalytic methods for peptide bond formation is a growing area of research.

Renewable Resources: While the immediate precursors for this specific compound are not typically derived from renewable sources, the broader trend in the chemical industry is a shift towards bio-based starting materials.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches This table presents a conceptual comparison highlighting potential areas for green chemistry implementation.

| Aspect | Traditional Approach | Potential Greener Approach |

|---|---|---|

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Propylene Carbonate |

| Coupling Reagents | Stoichiometric DCC/HOBt | More efficient coupling agents, potential for catalytic methods |

| Process Design | Multi-step with intermediate isolations | One-pot synthesis, continuous flow processes |

| Waste Generation | Significant hazardous solvent and reagent by-product waste | Reduced solvent usage, potential for recyclable catalysts |

Advanced Structural Characterization and Elucidation of 2 Ureido Acetylamino Acetic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are fundamental in confirming the molecular structure of (2-Ureido-acetylamino)-acetic acid, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution and the solid state. While detailed, publicly available NMR data for this compound is limited, the expected spectral features can be predicted based on its structure.

For a comprehensive analysis, a suite of NMR experiments would be employed. A standard one-dimensional (1D) ¹H NMR spectrum would reveal the number of different proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts would provide clues about the electronic environment of the protons. For instance, the methylene (B1212753) (CH₂) protons of the glycine (B1666218) backbone would likely appear as distinct signals, and their coupling to each other and to adjacent NH protons would result in specific splitting patterns. The protons of the ureido group (NHCONH₂) and the amide bond (CONH) would also exhibit characteristic chemical shifts, which can be sensitive to solvent and temperature.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid, amide, and urea (B33335) functionalities would resonate at the downfield end of the spectrum (typically 160-180 ppm), providing clear evidence for these functional groups. The methylene carbons would appear at higher field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these signals. A COSY spectrum would show correlations between coupled protons, allowing for the tracing of the glycine backbone. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity. More advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which are crucial for identifying the connectivity across the amide and ureido linkages.

Solid-state NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, revealing details about intermolecular interactions, such as hydrogen bonding, which govern the supramolecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a prediction based on typical chemical shifts for similar functional groups and does not represent experimentally verified data for this specific compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10-12 | 170-180 |

| Amide (CONH) | 7.5-8.5 | 165-175 |

| Ureido (NHCONH₂) | 5.5-7.5 | ~160 |

| Glycine CH₂ (α to COOH) | 3.8-4.2 | 40-45 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show a number of characteristic absorption bands. A broad O-H stretch from the carboxylic acid would likely be observed in the range of 2500-3300 cm⁻¹. The N-H stretching vibrations of the amide and ureido groups would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch would typically appear around 1700-1730 cm⁻¹, while the amide I band (primarily C=O stretch) would be found around 1630-1680 cm⁻¹. The ureido C=O stretch would also contribute in this region. Amide II bands (N-H bending and C-N stretching) would be expected around 1510-1570 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. While C=O stretching vibrations are strong in the IR spectrum, C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active. The non-polar nature of certain bonds can make them more easily observable by Raman than by FT-IR. For instance, the study of dipeptides like glycylglycine (B550881) has benefited from Surface-Enhanced Raman Scattering (SERS) to understand their orientation on metal surfaces. nih.gov

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on characteristic frequencies for the functional groups present and is not from experimental data for this specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Amide/Ureido | N-H stretch | 3200-3500 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Ureido | C=O stretch | ~1650 |

| Amide | N-H bend (Amide II) | 1510-1570 |

Advanced Mass Spectrometry (e.g., HRMS, MS/MS) for Structural Fragmentation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C5H9N3O4). For example, the calculated exact mass is 175.0593 Da. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected. Cleavage of the amide bond would be a likely fragmentation pathway, leading to ions corresponding to the glycine and ureido-glycine portions of the molecule. Decarboxylation (loss of CO₂) from the carboxylic acid terminus is another common fragmentation for such compounds. The fragmentation of the ureido group could also provide specific diagnostic ions. Analysis of these fragmentation patterns would allow for the confirmation of the sequence of the dipeptide derivative and the location of the ureido group.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While no published crystal structure for this compound is currently available, this technique would be invaluable for a complete structural elucidation. By growing a suitable single crystal of the compound and analyzing its diffraction pattern of X-rays, a detailed electron density map can be generated. From this map, the positions of all non-hydrogen atoms can be determined with high accuracy.

For this compound, X-ray crystallography would definitively confirm the atomic connectivity and reveal the preferred conformation of the molecule in the solid state. This includes the torsion angles along the peptide backbone and the orientation of the ureido and carboxylic acid groups. Furthermore, it would provide a detailed picture of the intermolecular interactions, such as the hydrogen bonding network, which dictates how the molecules pack in the crystal lattice. Since glycine is achiral, this compound does not have a stereocenter, so the determination of absolute stereochemistry is not applicable in this case.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Purity (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

As this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a signal in ECD or VCD spectroscopy. Therefore, these techniques are not applicable for the analysis of its stereochemical purity. However, if one of the glycine units were to be replaced with a chiral amino acid (e.g., alanine), the resulting ureido-dipeptide would be chiral, and ECD and VCD would become powerful tools for determining its absolute configuration and conformational preferences in solution.

Chemical Reactivity and Mechanistic Studies of 2 Ureido Acetylamino Acetic Acid

Investigation of Carboxylic Acid Reactivity

The conversion of the carboxylic acid to an ester, known as Fischer esterification, is a reversible reaction typically catalyzed by a strong acid. msu.eduopenstax.org This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. openstax.org

Table 1: Representative Kinetic Data for the Esterification of Acetic Acid with Methanol (B129727)

| Temperature (K) | Catalyst Concentration (g/cc) | Rate Constant (L/mol·min) |

| 323.15 | 0.025 | 0.0035 |

| 333.15 | 0.025 | 0.0062 |

| 343.15 | 0.025 | 0.0105 |

| 353.15 | 0.025 | 0.0178 |

Note: This data is for the esterification of acetic acid with methanol using an ion-exchange resin catalyst and is provided for illustrative purposes to demonstrate the effect of temperature on the reaction rate. austinpublishinggroup.com The kinetics for (2-Ureido-acetylamino)-acetic acid would also be influenced by the additional functional groups.

The formation of an amide bond from the carboxylic acid of this compound involves its reaction with an amine. Direct amidation is generally challenging because amines, being basic, can deprotonate the carboxylic acid to form a much less reactive carboxylate anion. openstax.org Therefore, the carboxylic acid must first be activated.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). openstax.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the new amide bond. openstax.org The efficiency of peptide coupling depends on the specific coupling reagents used, the solvent, and the absence of side reactions.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used, inexpensive coupling agent. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide (B86325), allowing for easier purification. |

| HOBt (Hydroxybenzotriazole) | Often used as an additive with carbodiimides to suppress side reactions and improve efficiency. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, particularly for sterically hindered amino acids. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires significant heat. For simple carboxylic acids, this process is difficult. However, the presence of a carbonyl group at the β-position to the carboxylic acid can facilitate decarboxylation through a cyclic transition state. This compound does not possess this β-keto acid structure, and therefore, its decarboxylation is not expected to be facile under normal conditions.

Forcing conditions, such as high temperatures or the use of specific catalysts, would likely be required to induce decarboxylation. The mechanism would likely involve the initial protonation of the carbonyl oxygen of the amide, followed by the cleavage of the C-C bond, although this is a speculative pathway in the absence of specific studies.

Exploration of Acetamido Group Transformations

The acetamido group in this compound consists of an amide bond that can undergo various chemical transformations.

The hydrolysis of the central amide bond in this compound would break the dipeptide linkage, yielding glycine (B1666218) and N-carbamoylglycine. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate. Generally, amide hydrolysis is a slower reaction compared to ester hydrolysis due to the better leaving group ability of an alcohol (ROH) compared to an amine (RNH2). youtube.com

Table 3: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Observation |

| Acidic | H₃O⁺, heat | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. youtube.com |

| Basic | OH⁻, heat | Direct nucleophilic attack of hydroxide on the carbonyl carbon. youtube.com |

The nitrogen atom of the acetamido group is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, N-alkylation and N-acylation reactions at this position are challenging.

Direct N-alkylation of the amide nitrogen is not a common transformation and would likely require highly reactive alkylating agents and strong basic conditions to first deprotonate the amide proton. N-acylation, the introduction of another acyl group, would be even more difficult due to the further decrease in the nucleophilicity of the nitrogen atom in the resulting imide structure. While studies on the N-alkylation of peptides exist, they often focus on the terminal amino group or employ specific catalytic systems to achieve selectivity. nih.gov

Reactivity of the Ureido Moiety

The ureido group, -NH-CO-NH₂, is a key functional feature of this compound and is anticipated to be a primary site of chemical transformations. Its reactivity is influenced by the presence of the adjacent peptide linkage and the terminal carboxylic acid.

The stability of the ureido group in this compound is a critical aspect of its chemical profile. Like simple ureas, the ureido moiety is susceptible to cleavage under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters or anhydrides. byjus.commasterorganicchemistry.com The hydrolysis of the C-N bonds within the urea (B33335) functionality would lead to the decomposition of the molecule.

Under acidic conditions, the probable mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water would lead to a tetrahedral intermediate, followed by the cleavage of a C-N bond to release either ammonia (B1221849) and an N-acylated amino acid derivative or carbamic acid (which would decompose to ammonia and carbon dioxide) and the original dipeptide. byjus.com

Basic hydrolysis would proceed via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ureido group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the cleavage of a C-N bond. byjus.comchemistrysteps.com

Table 1: Hypothetical Relative Stability of Functional Groups in this compound under Hydrolytic Conditions

| Functional Group | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |

| Ureido | Moderate | Low |

| Amide (Peptide) | Moderate | Low |

| Carboxylic Acid | High | High (as carboxylate) |

This table is illustrative and based on general principles of organic chemistry. Specific kinetic data for this compound is not available.

The structure of this compound is conducive to intramolecular reactions, particularly cyclization. One of the most probable cyclization pathways involves the formation of a hydantoin (B18101) derivative. Thermally-promoted cyclization of ureidoacetamides is a known method for the synthesis of hydantoins. researchgate.net In the case of this compound, the terminal carboxylic acid could potentially participate in or influence cyclization reactions involving the ureido group, although direct evidence is lacking.

Another significant cyclization pathway for dipeptides is the formation of 2,5-diketopiperazines (DKPs). frontiersin.orgnih.govacs.org This reaction typically involves the head-to-tail cyclization of a dipeptide. For this compound, this would involve the nucleophilic attack of the N-terminal ureido nitrogen onto the carbonyl carbon of the carboxylic acid, or more likely, after activation of the carboxyl group. The presence of the ureido group might influence the rate and mechanism of this cyclization compared to a standard dipeptide.

Rearrangement reactions involving the ureido group are also conceivable. For instance, Hofmann or Curtius-type rearrangements can occur in amides and related functionalities, leading to the formation of amines with the loss of the carbonyl group. youtube.comlibretexts.org While these reactions typically require specific reagents, the possibility of such rearrangements under certain conditions cannot be entirely ruled out for the ureido moiety in this compound. The Curtius rearrangement, for example, proceeds through an isocyanate intermediate, which could be formed from the acyl azide (B81097) derivative of the ureido group. organic-chemistry.org

Detailed Mechanistic Investigations of Key Reactions

Due to the absence of specific experimental studies on this compound, this section will discuss the application of powerful mechanistic tools to hypothetical reactions of this compound, drawing on data from analogous systems.

Kinetic isotope effects are a valuable tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.org For reactions involving this compound, KIE studies could provide significant insights.

For the hydrolysis of the ureido group, a primary ¹⁴C KIE at the carbonyl carbon would be expected if the nucleophilic attack is part of the rate-determining step. Similarly, a ¹⁵N KIE on the leaving amino group would indicate that C-N bond cleavage is rate-limiting. Studies on the urease-catalyzed hydrolysis of hydroxyurea (B1673989) have shown small nitrogen isotope effects, suggesting that a step prior to C-N bond cleavage is rate-determining. nih.govnih.govacs.org A similar approach could be applied to the non-enzymatic hydrolysis of this compound to probe the transition state structure.

Table 2: Representative Kinetic Isotope Effects for Urea Hydrolysis (Urease-Catalyzed)

| Isotope Effect | Burst Phase Value | Plateau Phase Value |

| ¹⁵(V/K)NH₃ | 1.0016 ± 0.0005 | 1.0019 ± 0.0007 |

| ¹⁵(V/K)NH₂OH | 1.0013 ± 0.0005 | 1.0022 ± 0.0003 |

| ¹³(V/K) | 1.0135 ± 0.0003 | 1.0178 ± 0.0003 |

| Data from a study on the urease-catalyzed hydrolysis of hydroxyurea and is presented here for illustrative purposes. nih.govnih.govacs.org |

Secondary KIEs could also be informative. For example, a solvent isotope effect (kH₂O/kD₂O) could help to elucidate the role of water as a nucleophile and/or a proton transfer agent in the transition state.

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are used to quantify the effect of substituents on the reactivity of a molecule. wikipedia.orglibretexts.orgdalalinstitute.comnumberanalytics.comic.ac.uk Although this compound itself is a single molecule, these analyses could be applied to a series of its derivatives to understand the electronic effects on its reaction rates.

For instance, one could synthesize a series of derivatives with substituents on an aromatic ring incorporated into the ureido group (e.g., N'-aryl-(2-ureido-acetylamino)-acetic acids). By measuring the rates of a specific reaction (e.g., hydrolysis or cyclization) for this series, a Hammett plot could be constructed by plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ).

The slope of this plot, the reaction constant (ρ), would provide information about the development of charge in the transition state. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge or the decrease of positive charge at the reaction center in the transition state. A negative ρ value would imply the opposite.

Similarly, Taft analysis could be employed to separate polar and steric effects, particularly if substituents were introduced at the α-carbon of the glycine residues. publish.csiro.au For example, in the acid-catalyzed hydrolysis of aliphatic amides, a good correlation with the Taft steric parameter (Es) has been observed, indicating the importance of steric effects in the transition state.

Derivatization Chemistry and Analogue Synthesis of 2 Ureido Acetylamino Acetic Acid

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid moiety of (2-Ureido-acetylamino)-acetic acid is a prime target for derivatization. Standard organic synthesis protocols can be employed to convert this acidic group into a variety of functional derivatives, including esters, amides, and hydrazides.

Esters are typically synthesized by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. Alternatively, conversion of the carboxylic acid to an acid chloride or reaction with an alkyl halide under basic conditions can yield the corresponding ester.

Amides are formed by coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and minimize side reactions. nih.govmdpi.com

Hydrazides are prepared through the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. mdpi.comnih.gov These hydrazide derivatives serve as important intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

Table 1: Synthesis of Esters, Amides, and Hydrazides of this compound

| Derivative | Reagents and Conditions | General Structure |

| Esters | R-OH, Acid catalyst (e.g., H₂SO₄), Heat | |

| R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | ||

| Amides | R₁R₂NH, Coupling agent (e.g., DCC, HATU), Solvent (e.g., DCM, DMF) | |

| Hydrazides | N₂H₄·H₂O, Solvent (e.g., Ethanol), Reflux |

Note: R, R₁, and R₂ represent various alkyl or aryl substituents.

Preparation of Functionalized Analogues for Targeted Research Applications

The derivatization of this compound can be extended to introduce a wide array of functional groups, enabling the development of analogues for specific research purposes. By choosing appropriately functionalized alcohols, amines, or hydrazines, researchers can synthesize probes for bio-imaging, affinity purification, or "click chemistry" applications.

For instance, reacting the carboxylic acid with fluorescently labeled amines or alcohols can produce tagged molecules for tracking their localization within biological systems. The introduction of a biotin (B1667282) moiety through an amide linkage would generate a high-affinity probe for avidin-based detection and purification systems. Furthermore, the incorporation of terminal alkyne or azide (B81097) groups provides chemical handles for subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for bioconjugation. nih.govbroadpharm.com

Table 2: Examples of Functionalized Analogues and Their Applications

| Functional Group Introduced | Example of Reagent | Potential Research Application |

| Fluorophore | Dansyl cadaverine | Fluorescence microscopy, FRET studies |

| Biotin | Biocytin hydrazide | Affinity chromatography, Western blotting |

| Alkyne | Propargylamine | Click chemistry conjugation |

| Azide | 3-Azidopropan-1-amine | Click chemistry conjugation |

Structural Modifications of the Carbon Backbone and Terminal Groups

Beyond the carboxylic acid, the this compound scaffold offers other sites for structural modification. The terminal primary amine of the urea (B33335) group can be derivatized, and the core dipeptide backbone can be altered to create a diverse library of analogues.

While modification of the glycylglycine (B550881) backbone of the pre-formed molecule is challenging, a synthetic approach starting from different amino acids would allow for the creation of a wide range of analogues. For example, replacing one or both glycine (B1666218) units with other natural or unnatural amino acids would introduce variations in stereochemistry, hydrophobicity, and charge.

Table 3: Potential Structural Modifications

| Modification Site | Type of Modification | Potential Reagents | Resulting Structure |

| Terminal Urea Group | Alkylation/Arylation of NH₂ | R-NCO | N,N'-disubstituted urea |

| Acylation of NH₂ | R-COCl | N-acylurea | |

| Carbon Backbone | Amino Acid Substitution | Synthesis from different amino acids | Varied peptide backbone |

Conjugation Chemistry for Advanced Research Tools and Materials

The functional handles on this compound, particularly the carboxylic acid, are amenable to conjugation with macromolecules to create advanced research tools and materials. Poly(ethylene glycol) (PEG) is a polymer commonly conjugated to small molecules to enhance their solubility, stability, and pharmacokinetic properties. jenkemusa.com

PEG derivatives containing a terminal amine or hydroxyl group can be readily coupled to the carboxylic acid of this compound using standard amide or ester bond-forming reactions. sigmaaldrich.combiochempeg.com This results in a PEGylated conjugate that combines the structural features of the parent molecule with the beneficial properties of the PEG chain. Such conjugates are of interest in areas ranging from drug delivery to materials science. For example, self-healing hydrogels have been prepared using polymers functionalized with 2-ureido-4[1H]-pyrimidinone, a related urea-containing motif, highlighting the potential of ureido-derivatives in materials science. researchgate.net

Table 4: PEG Conjugation Strategies

| PEG Derivative | Coupling Chemistry | Linkage Type |

| Amino-PEG (H₂N-PEG) | Carbodiimide coupling (e.g., EDC, HATU) | Amide |

| Hydroxy-PEG (HO-PEG) | Esterification (e.g., DCC/DMAP) | Ester |

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The functional groups within this compound can participate in cyclization reactions to form various heterocyclic structures. The urea moiety, in particular, is a common precursor for the synthesis of nitrogen-containing heterocycles.

Intramolecularly, under dehydrating conditions, the carboxylic acid could potentially react with the urea to form a six-membered N-acyl-imidazolidine-2,4-dione ring system.

Intermolecularly, the compound can serve as a building block. For example, condensation of the urea group with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, is a classic method for synthesizing pyrimidine (B1678525) derivatives. researchgate.net Similarly, the hydrazide derivative (as described in section 5.1) is a key intermediate for synthesizing five-membered heterocycles like oxadiazoles (B1248032) and triazoles. mdpi.com These transformations open up the possibility of generating a wide array of novel heterocyclic compounds based on the this compound scaffold.

Table 5: Potential Heterocyclic Derivatives

| Reactant(s) | Potential Heterocycle | General Reaction Type |

| This compound (intramolecular) | N-acyl-imidazolidine-2,4-dione derivative | Dehydrative cyclization |

| This compound + 1,3-Diketone | Pyrimidine derivative | Condensation |

| This compound hydrazide + CS₂/KOH | Oxadiazole derivative | Cyclization |

| This compound hydrazide + Ph-NCS | Triazole derivative | Cyclization |

Theoretical and Computational Chemistry of 2 Ureido Acetylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of (2-Ureido-acetylamino)-acetic acid. DFT methods are used to determine a wide array of ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction.

For this compound, a typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP or M06-2X, combined with various basis sets like 6-311++G(d,p), would be employed to ensure the reliability of the results. nih.gov

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit negative potential, while the N-H protons would show positive potential, indicating sites for potential intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, which is crucial for understanding hyperconjugative effects and the stability of different conformations.

Table 1: Illustrative DFT-Calculated Properties for a Dipeptide Analog

This table illustrates the type of data that would be generated from DFT calculations on a molecule similar to this compound. The values are hypothetical and for illustrative purposes only.

| Property | Calculated Value |

| Total Energy (Hartree) | -650.12345 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Dipole Moment (Debye) | 3.5 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acyclic backbone of this compound allows it to adopt a multitude of conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its behavior and biological activity.

Molecular Dynamics (MD) Simulations in Various Solvents

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms in the system. MD simulations of this compound in different solvents, such as water or dimethyl sulfoxide, would reveal how the solvent environment influences its conformational preferences. nih.gov

Key insights from MD simulations would include:

Dominant Conformations: By analyzing the simulation trajectory, one can identify the most populated conformational states and their relative stabilities.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be monitored throughout the simulation, providing a dynamic picture of these crucial interactions.

Solvation Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, revealing details about the solvation shell and its impact on the solute's structure and dynamics. For example, studies on similar molecules show how urea (B33335) can displace water molecules from the solvent shell around nonpolar groups. nih.gov

Table 2: Illustrative Data from an MD Simulation of a Small Peptide in Water

This table provides an example of the kind of data that can be extracted from an MD simulation trajectory. The values are for illustrative purposes.

| Parameter | Average Value |

| Radius of Gyration (Å) | 3.5 ± 0.2 |

| Number of Intramolecular H-bonds | 1.8 ± 0.5 |

| Solvent Accessible Surface Area (Ų) | 250 ± 15 |

Conformational Searching Algorithms

To systematically explore the potential energy surface of this compound, various conformational searching algorithms can be employed. These methods aim to identify all low-energy conformers without the time-dependent aspect of MD simulations.

Common approaches include:

Systematic Search: This involves rotating all rotatable bonds by a certain increment. While thorough, this method can be computationally expensive for flexible molecules.

Stochastic Methods: Techniques like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Low-Mode Search: This method explores the conformational space along the low-frequency vibrational modes of the molecule, which often correspond to large-amplitude conformational changes.

The resulting conformers from these searches would then be subjected to geometry optimization and energy calculation using quantum chemical methods to create a detailed map of the potential energy surface.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. For this compound, several reactions could be of interest, such as its hydrolysis or its participation in condensation reactions.

To model a reaction mechanism, a proposed pathway is first outlined. The structures of all reactants, intermediates, transition states, and products along this pathway are then optimized using quantum chemical methods. A key step is the location of the transition state, which is a first-order saddle point on the potential energy surface. This is typically achieved using algorithms like the Berny optimization algorithm.

Once a transition state is located, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products.

The activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies of different proposed mechanisms, the most likely reaction pathway can be determined. For instance, theoretical studies have been used to investigate the tautomerism of the peptide bond, a process relevant to the amide linkage in this compound. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights into their structure and electronic nature. These predictions are typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted NMR spectra are invaluable for the structural elucidation of molecules. Theoretical calculations can determine the chemical shifts of ¹H and ¹³C nuclei. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would help in assigning the signals observed in an experimental spectrum to specific atoms in the molecule. The expected proton and carbon environments are listed in the tables below. The exact chemical shifts would be influenced by the molecule's conformation and the solvent environment, which can also be modeled in computational studies.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | |

| Amide (-NH-) | |

| Methylene (B1212753) adjacent to COOH (-CH₂-) | |

| Ureido (-NH-CO-NH₂) | |

| Methylene adjacent to ureido group (-CH₂-) | |

| Ureido (-NH₂) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-C OOH) | |

| Amide (-C O-NH-) | |

| Methylene adjacent to COOH (-C H₂-) | |

| Ureido (-NH-C O-NH₂) | |

| Methylene adjacent to ureido group (-C H₂-) |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities provide a predicted IR spectrum. These calculations can help in identifying the characteristic vibrational bands of the functional groups present in this compound.

The predicted IR spectrum would show characteristic peaks for the ureido, amide, and carboxylic acid functional groups. For instance, the C=O stretching vibrations of the urea, amide, and carboxylic acid groups would appear at distinct frequencies. Similarly, the N-H and O-H stretching and bending vibrations would be identifiable.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | |

| C=O stretch | ||

| Amide | N-H stretch | |

| C=O stretch (Amide I) | ||

| N-H bend (Amide II) | ||

| Ureido | N-H stretch | |

| C=O stretch | ||

| Methylene | C-H stretch |

UV-Vis Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis spectra. This calculation provides information about the electronic transitions between molecular orbitals. The results include the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks in the UV-Vis spectrum. For this compound, the electronic transitions would likely involve the n → π* and π → π* transitions associated with the carbonyl groups of the ureido, amide, and carboxylic acid moieties.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution and predicting the reactivity of a molecule. researchgate.netgoettingen-research-online.deresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. Regions with a neutral potential are typically colored green.

For this compound, the MEP map would be expected to show:

Negative Potential: The oxygen atoms of the carbonyl groups in the ureido, amide, and carboxylic acid moieties would be regions of high electron density and therefore exhibit a negative electrostatic potential. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential: The hydrogen atoms of the carboxylic acid, amide, and ureido groups would be regions of positive electrostatic potential. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors.

The MEP map provides a visual representation of the molecule's reactivity, guiding the prediction of how it will interact with other molecules, including potential binding partners or reactants. researchgate.netarxiv.org This information is crucial for understanding the molecule's chemical behavior and its potential role in various chemical and biological processes.

Role in Advanced Chemical and Materials Science Research

Applications as a Building Block in Supramolecular Chemistry

The field of supramolecular chemistry relies on the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. The (2-Ureido-acetylamino)-acetic acid molecule is particularly well-suited for this purpose due to its multiple hydrogen bond donors and acceptors.

The urea (B33335) moiety (–NH-CO-NH2) is a powerful motif for directing self-assembly. It can form strong, directional hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. This behavior is complemented by the hydrogen-bonding capabilities of the amide groups within the dipeptide backbone. Research on analogous ureido dipeptide esters has demonstrated their ability to self-assemble into a variety of nanostructures, including spheres, sheets, rods, and even more complex cubic morphologies. The specific shape of these assemblies is dictated by the subtle interplay of hydrogen bonding, van der Waals forces, and the hydrophobic effect of the side chains.

For this compound, the terminal carboxylic acid group adds another layer of control. By adjusting the pH, the carboxylic acid can be deprotonated to a carboxylate, introducing electrostatic interactions and altering the hydrogen-bonding landscape. This pH-responsiveness is a key feature in designing "smart" materials that can assemble or disassemble in response to environmental cues. nih.gov The combination of the robust ureido hydrogen-bonding and the tunable nature of the peptide and carboxylic acid groups makes this molecule a highly versatile building block for creating novel supramolecular polymers and hydrogels. nih.gov

Integration into Polymeric Systems and Nanomaterials

The functional groups of this compound allow for its integration into larger macromolecular systems and onto the surface of nanomaterials, thereby imparting new properties.

The carboxylic acid and the terminal amine of the urea group can serve as reactive handles for polymerization. For example, the carboxylic acid can be used in condensation polymerizations to form polyesters or polyamides. The inherent biocompatibility of the dipeptide unit makes such polymers of interest for biomedical applications. Furthermore, the ability of related urea-functionalized monomers to form strong, non-covalent interactions can be exploited to create supramolecular polymers. These materials exhibit unique properties, such as self-healing and responsiveness to stimuli.

In the realm of nanomaterials, this compound can be used as a surface-functionalizing agent. The carboxylic acid can anchor the molecule to the surface of metal oxide nanoparticles, such as iron oxide or titania. mdpi.com This surface modification can improve the stability and dispersibility of the nanoparticles in aqueous media. The exposed ureido-dipeptide part can then serve as a recognition site or a platform for further functionalization. For instance, the hydrogen-bonding capabilities of the urea and peptide groups can be used to load drugs or other active molecules onto the nanoparticle surface. mdpi.com The amine groups present on functionalized nanoparticles are known to form hydrogen bonds with polysaccharides, including glycans, suggesting a similar potential for the ureido group of this compound in creating bio-inspired interfaces. nih.gov

Utilization as a Ligand or Scaffold in Coordination Chemistry

The structure of this compound makes it a compelling ligand for the coordination of metal ions. It possesses multiple potential coordination sites: the oxygen atoms of the carboxylate group, the oxygen atoms of the amide carbonyls, and the oxygen and nitrogen atoms of the urea group. This multidentate character allows it to bind to metal centers in various ways, acting as a chelating or a bridging ligand.

While specific studies on the coordination complexes of this compound are not extensively documented, the chemistry of similar molecules provides insight into its potential. For example, N-nicotinoylglycine, which also contains a peptide-like linkage, has been shown to coordinate to zinc(II) ions through its pyridine (B92270) nitrogen, while the carboxylate group remains available for other interactions. mdpi.com In the case of this compound, the deprotonated carboxylate group would be a primary binding site for many metal ions. The carbonyl oxygen of the adjacent amide and the urea group could then participate in chelation, forming stable five- or six-membered rings with the metal center.

The ability to act as a bridging ligand is particularly relevant for the construction of coordination polymers. The molecule could link two or more metal centers, with the carboxylate binding to one metal and the urea or amide groups coordinating to another. This could lead to the formation of one-, two-, or three-dimensional networks with potentially interesting magnetic, porous, or catalytic properties. The study of how peptides interact with metal ions, such as uranyl, highlights the importance of the specific functional groups along the peptide backbone in determining the coordination environment. mdpi.com

Precursor Chemistry for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of these materials, such as their porosity and surface area, are determined by the geometry of the metal center and the length and functionality of the organic linker.

This compound is a promising candidate for use as an organic linker in the synthesis of novel frameworks. To act as a linker, a molecule must have at least two points of connection. This molecule offers the potential for multitopic connectivity through its carboxylate and ureido groups. The carboxylate can coordinate to a metal center, while the urea group, through its nitrogen or oxygen atoms, could bind to another, creating an extended network.

Furthermore, the extensive hydrogen-bonding capabilities of the ureido and amide groups can play a crucial role in directing the assembly of the framework and in stabilizing the final structure. researchgate.net This can lead to frameworks with enhanced stability and specific recognition properties. The internal surface of the pores in such a MOF would be decorated with peptide and urea functionalities, which could be exploited for selective gas adsorption or for the separation of chiral molecules. While dipeptides like Gly-Thr have been used to create robust porous frameworks, the addition of a urea group in this compound offers a pathway to even more complex and functional materials. scilit.com

Role in Non-Catalytic Chemical Processes and Systems

Beyond its role in materials science, this compound can also be a valuable component in non-catalytic chemical processes, primarily as a specialized building block in organic synthesis.

The synthesis of ureidopeptides is an area of significant interest in medicinal chemistry, as the urea linkage can mimic a peptide bond while offering greater resistance to enzymatic degradation. scite.ai this compound can be seen as a pre-formed ureidopeptide unit that can be incorporated into larger molecules. Its synthesis can be achieved through methods like the Curtius rearrangement of an appropriate acyl azide (B81097), followed by trapping of the resulting isocyanate with glycine (B1666218). organic-chemistry.org

The compound can also participate in reactions that take advantage of its multiple functional groups. For example, the carboxylic acid can be activated and coupled with other amines to extend the peptide chain, while the urea group remains as a key structural feature. The reactivity of urea itself, which can undergo transamidation with amines under certain conditions to form new ureido compounds, suggests that the terminal urea of this compound could also be modified, although this would likely require more forcing conditions. nih.gov The presence of both a nucleophilic amine (within the urea) and an electrophilic carboxylic acid in the same molecule also opens up possibilities for intramolecular reactions to form heterocyclic structures under specific conditions.

Future Research Directions and Unexplored Avenues for 2 Ureido Acetylamino Acetic Acid

Development of Asymmetric Synthesis Methods

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For (2-Ureido-acetylamino)-acetic acid, which possesses a chiral center, the development of asymmetric synthetic routes is a critical and unexplored avenue.

Current synthetic methods for similar ureido-peptide structures often result in racemic mixtures. Future research should focus on stereoselective strategies to produce specific enantiomers of this compound. This could involve the use of chiral catalysts, enzymatic resolutions, or the employment of chiral starting materials. A one-pot synthesis of urea-linked peptidomimetics using Deoxo-Fluor and TMSN3 under Curtius rearrangement conditions has been shown to proceed without racemization for other peptides and could be a promising approach. organic-chemistry.org The development of such methods would be instrumental in evaluating the stereospecific bioactivity and material properties of each enantiomer.

Table 1: Potential Asymmetric Synthesis Strategies

| Method | Description | Potential Advantages |

| Chiral Catalysis | Utilization of chiral metal complexes or organocatalysts to direct the stereochemical outcome of the reaction. | High enantioselectivity, catalytic nature reduces waste. |

| Enzymatic Resolution | Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for separation. | High specificity, mild reaction conditions. |

| Chiral Pool Synthesis | Starting from readily available enantiomerically pure precursors, such as chiral amino acids. | Predictable stereochemistry, well-established methodologies. |

| Diastereoselective Hydrogenation | Asymmetric hydrogenation of a didehydro amino acid precursor has been shown to be highly efficient and diastereoselective for producing protected nucleosyl amino acids and could be adapted. nih.gov | High efficiency and stereoselectivity. |

Exploration of Redox Properties and Electrochemical Behavior

The electrochemical characteristics of a molecule can provide profound insights into its reactivity, stability, and potential applications in areas such as sensor technology and catalysis. The redox properties of this compound have not been systematically investigated.

Future studies should employ techniques like cyclic voltammetry to determine the oxidation and reduction potentials of the molecule. Understanding its electrochemical behavior is crucial for predicting its interactions in biological systems and for designing novel electrochemical sensors. For instance, the electrochemical detection of dipeptides has been achieved using a postcolumn reagent containing Cu(II), which forms electroactive complexes. nih.gov Similar approaches could be adapted to study this compound, potentially revealing its capacity for electron transfer and its stability under different electrochemical conditions. The presence of the ureido group may also confer interesting redox properties, as seen in other ureido-containing compounds. nih.govnih.gov

Investigation of Solid-State Chemistry and Polymorphism

The arrangement of molecules in the solid state dictates crucial physical properties such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development and materials science.

The solid-state chemistry of this compound is an unexplored domain. Research in this area should focus on identifying and characterizing different polymorphic forms of the compound through techniques like X-ray diffraction, differential scanning calorimetry, and solid-state NMR. The study of polymorphism in small peptides has revealed that different conformers can lead to distinct physical properties. pnas.orgnih.govsciengine.comnih.govacs.org Understanding the polymorphic landscape of this compound is essential for controlling its physical properties and ensuring the reproducibility of its performance in various applications.

Table 2: Techniques for Investigating Solid-State Properties

| Technique | Information Gained |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and polymorphism. |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular and crystal structure. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, such as melting points and phase changes. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition behavior. |

| Solid-State NMR (ssNMR) | Characterization of the local chemical environment and molecular conformation in the solid state. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for process optimization, quality control, and mechanistic studies. The application of advanced spectroscopic probes to the synthesis and reactions of this compound represents a significant area for future research.

Techniques such as in-situ FTIR, Raman spectroscopy, and refractive index measurements can provide real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. rsc.orgacs.orgschmidt-haensch.coms4science.atmt.com For example, real-time monitoring of solid-phase peptide synthesis has been successfully demonstrated using these methods, allowing for precise control over the synthetic process. rsc.orgacs.org Implementing such process analytical technology (PAT) for the synthesis of this compound would enable the development of more efficient, robust, and scalable manufacturing processes.

Computational Design of Novel Analogues with Predicted Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. The computational design of novel analogues of this compound is a promising avenue for future exploration.

By employing methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can predict the properties and reactivity of new derivatives. researchgate.netbyu.eduresearchgate.netnih.govnih.govtandfonline.comfrontiersin.orgnih.govresearchgate.netuestc.edu.cnresearchgate.netrsc.orgresearchgate.net For instance, QSAR studies on other bioactive peptides have successfully identified key structural features responsible for their activity. nih.govrsc.orgresearchgate.net Applying these computational approaches to this compound could lead to the design of analogues with enhanced biological activity, improved material properties, or specific reactivity profiles. This in silico screening can prioritize the synthesis of the most promising candidates, streamlining the research and development process.

Table 3: Computational Approaches for Analogue Design

| Computational Method | Application |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new analogues based on their structural features. |

| Molecular Docking | Simulating the binding of analogues to specific protein targets to predict affinity and binding mode. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and stability of the molecule and its analogues in different environments. |

| Density Functional Theory (DFT) | Calculating electronic properties and predicting reactivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ureido-acetylamino)-acetic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step organic synthesis approach. For example, starting with glycine and acetic anhydride to form intermediates, followed by urea functionalization under controlled pH (6–7) and temperature (40–60°C) to avoid hydrolysis of the ureido group . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/methanol eluent) ensures >95% purity. Analytical validation via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H NMR should show characteristic peaks for the acetamido group (~1.9–2.1 ppm) and ureido NH protons (~5.5–6.5 ppm).

- FTIR : Confirm the presence of carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (amide I band) and N–H bending at ~1550 cm⁻¹ (amide II band).

- Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak matching the theoretical molecular weight (C₆H₁₀N₄O₄: 218.17 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : The compound may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers at 2–8°C. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific disposal guidelines .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what assays can quantify these interactions?

- Methodology :

- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or proteases using fluorogenic substrates (e.g., 4-nitrophenyl acetate). Monitor activity via UV-Vis at 405 nm .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with target proteins like serum albumin.

- Molecular Dynamics Simulations : Use software like GROMACS to predict binding modes and stability of interactions .

Q. What strategies resolve contradictions in reported reactivity of the ureido group under acidic vs. basic conditions?

- Methodology :

- pH-Dependent Stability Studies : Expose the compound to buffers (pH 2–12) and monitor degradation via HPLC. Under acidic conditions (pH < 3), hydrolysis of the ureido group may occur, forming acetic acid derivatives. In basic conditions (pH > 10), intramolecular cyclization could generate hydantoin analogs .

- Control Experiments : Use deuterated solvents in NMR to track proton exchange and identify intermediates .

Q. How can the compound’s antioxidant activity be evaluated in cellular models?

- Methodology :

- ROS Scavenging Assays : Treat mammalian cell lines (e.g., HEK-293) with H₂O₂-induced oxidative stress. Measure ROS levels using DCFH-DA fluorescence.